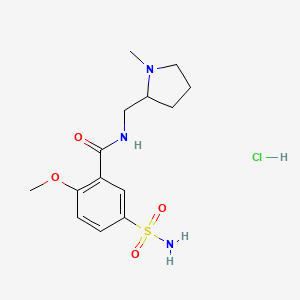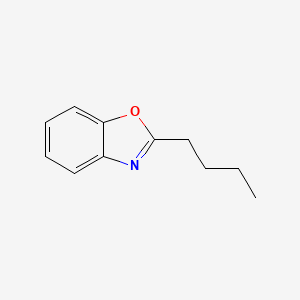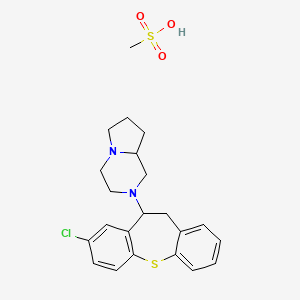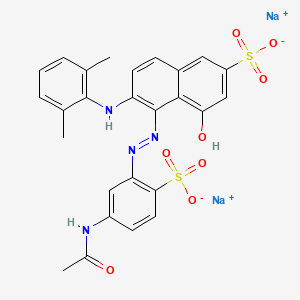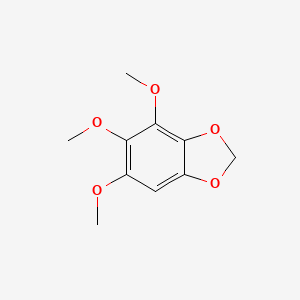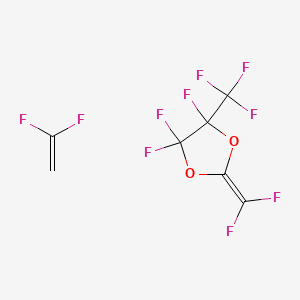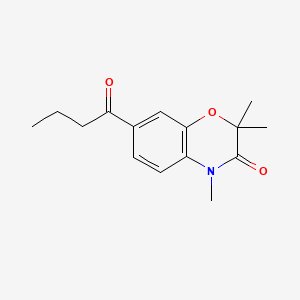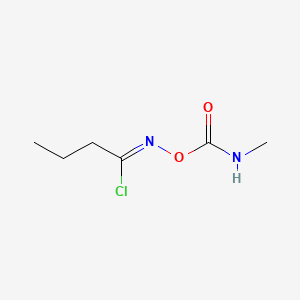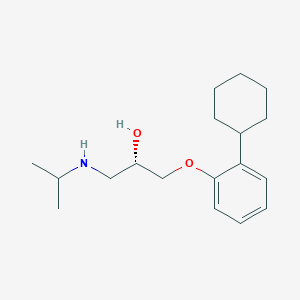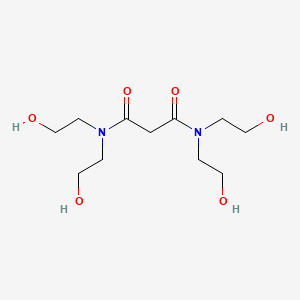
N,N,N',N'-Tetrakis(2-hydroxyethyl)malonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of multiple hydroxyl and amide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide can be synthesized through the reaction of malonamide with ethylene oxide. The reaction typically involves the use of a catalyst, such as a base, to facilitate the addition of ethylene oxide to the amide groups of malonamide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a steady supply of the compound and allows for efficient scaling up of production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions. The conditions vary depending on the desired product.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide has a wide range of applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules and as a building block in the design of drug candidates.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Mechanism of Action
The mechanism by which N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide exerts its effects is primarily through its ability to form stable complexes with metal ions. The hydroxyl and amide groups coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis, where the compound acts as a ligand to enhance the reactivity of metal catalysts.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Similar in structure but with ethylenediamine as the core instead of malonamide.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Contains propyl groups instead of ethyl groups, leading to different chemical properties.
Uniqueness
N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide is unique due to the presence of malonamide as the core structure, which imparts distinct chemical properties compared to its ethylenediamine-based counterparts. The malonamide core provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
64165-41-9 |
|---|---|
Molecular Formula |
C11H22N2O6 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(2-hydroxyethyl)propanediamide |
InChI |
InChI=1S/C11H22N2O6/c14-5-1-12(2-6-15)10(18)9-11(19)13(3-7-16)4-8-17/h14-17H,1-9H2 |
InChI Key |
OBMJJTQPNCMCGX-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)C(=O)CC(=O)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)
